2,3-DI-(2-Thienyl)quinoxaline
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Overview
Description
2,3-DI-(2-Thienyl)quinoxaline is a heterocyclic compound that incorporates both quinoxaline and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-DI-(2-Thienyl)quinoxaline can be synthesized through various methods. One common approach involves the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Electrochemical methods have also been explored for the synthesis of this compound, offering potential advantages in terms of environmental sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-DI-(2-Thienyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction typically produces more saturated compounds .
Scientific Research Applications
2,3-DI-(2-Thienyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-DI-(2-Thienyl)quinoxaline varies depending on its application. In biological systems, it acts as an inhibitor of acetyl CoA synthetase by binding to the enzyme’s active site, thereby blocking its activity . In materials science, its electronic properties are attributed to the conjugated system of the quinoxaline and thiophene rings, which facilitate electron transfer and conductivity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Similar in structure but lacks the thiophene rings, resulting in different electronic properties.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of thiophene, affecting its reactivity and applications.
2-(Thienyl)quinoxaline: A related compound with one thiophene ring, offering different photophysical properties.
Uniqueness
2,3-DI-(2-Thienyl)quinoxaline is unique due to the presence of two thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in materials science and bioimaging .
Properties
CAS No. |
81321-98-4 |
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Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,3-dithiophen-2-ylquinoxaline |
InChI |
InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H |
InChI Key |
ZFWBPJPGICYCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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